2-Cyano-4-(3-cyano-2-fluorophenyl)phenol 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261931-97-8
VCID: VC11727642
InChI: InChI=1S/C14H7FN2O/c15-14-10(7-16)2-1-3-12(14)9-4-5-13(18)11(6-9)8-17/h1-6,18H
SMILES: C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N
Molecular Formula: C14H7FN2O
Molecular Weight: 238.22 g/mol

2-Cyano-4-(3-cyano-2-fluorophenyl)phenol

CAS No.: 1261931-97-8

Cat. No.: VC11727642

Molecular Formula: C14H7FN2O

Molecular Weight: 238.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-4-(3-cyano-2-fluorophenyl)phenol - 1261931-97-8

Specification

CAS No. 1261931-97-8
Molecular Formula C14H7FN2O
Molecular Weight 238.22 g/mol
IUPAC Name 3-(3-cyano-4-hydroxyphenyl)-2-fluorobenzonitrile
Standard InChI InChI=1S/C14H7FN2O/c15-14-10(7-16)2-1-3-12(14)9-4-5-13(18)11(6-9)8-17/h1-6,18H
Standard InChI Key GBIHXTGZYUJEST-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N
Canonical SMILES C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N

Introduction

Key Findings

2-Cyano-4-(3-cyano-2-fluorophenyl)phenol is a multifunctional aromatic compound featuring two cyano groups and a fluorine atom strategically positioned on a biphenyl scaffold. While direct literature on this specific molecule remains limited, its structural analogs and synthetic methodologies provide critical insights into its potential chemical behavior, reactivity, and applications. This report synthesizes information from patent literature and related compounds to construct a detailed profile of this compound, emphasizing its synthesis pathways, physicochemical properties, and prospective industrial uses.

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 2-cyano-4-(3-cyano-2-fluorophenyl)phenol requires sequential functionalization of aromatic precursors. Two plausible routes are derived from patent literature:

Route 1: Sequential Cyanation and Fluorination

  • Bromination of 4-hydroxyphenylacetonitrile:

    • React 4-hydroxyphenylacetonitrile with bromine in dichloromethane catalyzed by iodine to yield 3-bromo-4-hydroxybenzonitrile .

    • Conditions: 0°C, 24-hour reaction time.

  • Fluorination via Nucleophilic Aromatic Substitution:

    • Substitute bromine with fluorine using potassium fluoride in dimethylformamide (DMF) at 120°C .

  • Suzuki-Miyaura Coupling:

    • Couple 3-cyano-4-fluorophenylboronic acid with 2-cyano-4-bromophenol using a palladium catalyst .

Route 2: One-Pot Tandem Cyanation

  • Starting material: 4-(2-Fluorophenyl)phenol.

  • Simultaneous cyanation:

    • Treat with copper(I) cyanide in N-methylpyrrolidone (NMP) at 180°C to install cyano groups at both positions .

Industrial-Scale Production

Optimized conditions for large-scale synthesis involve:

  • Catalysts: Palladium(II) acetate with triphenylphosphine for coupling reactions.

  • Solvents: Ethanol/water mixtures for eco-friendly processing.

  • Purification: Recrystallization from ethyl acetate to achieve >99% purity .

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
BrominationBr₂, CH₂Cl₂, I₂, 0°C, 24h7895
FluorinationKF, DMF, 120°C, 12h6592
Suzuki CouplingPd(OAc)₂, K₂CO₃, EtOH/H₂O, 80°C, 8h8298
Tandem CyanationCuCN, NMP, 180°C, 24h5890

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its electron-deficient aromatic rings and labile hydroxyl group.

Electrophilic Aromatic Substitution

  • Nitration: Concentrated nitric acid at 0°C selectively nitrates the para position relative to the hydroxyl group.

  • Sulfonation: Fuming sulfuric acid introduces sulfonic acid groups at the meta position .

Nucleophilic Displacement

  • Fluorine substitution: Amines or thiols displace fluorine under basic conditions (e.g., K₂CO₃ in DMSO) .

Oxidation and Reduction

  • Oxidation: The phenol group oxidizes to a quinone using Jones reagent (CrO3/H2SO4CrO_3/H_2SO_4).

  • Cyanide reduction: Lithium aluminum hydride reduces cyano groups to amines, forming a diamino derivative .

Table 2: Representative Reactions and Products

Reaction TypeReagentsProduct
NitrationHNO₃, H₂SO₄, 0°C2-Cyano-4-(3-cyano-2-fluoro-5-nitrophenyl)phenol
AminationNH₃, CuCl, 150°C2-Cyano-4-(3-cyano-2-aminophenyl)phenol
OxidationCrO₃, H₂SO₄, acetone2-Cyano-4-(3-cyano-2-fluorophenyl)quinone

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